molecular formula C13H24N4O6 B12536092 L-Leucyl-L-serylglycylglycine CAS No. 820242-26-0

L-Leucyl-L-serylglycylglycine

Cat. No.: B12536092
CAS No.: 820242-26-0
M. Wt: 332.35 g/mol
InChI Key: WOXYZQPVPRXDGU-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Leucyl-L-serylglycylglycine is a tripeptide composed of the amino acids leucine, serine, and glycine

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Leucyl-L-serylglycylglycine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity. Solution-phase synthesis can be more cost-effective for large-scale production, while SPPS offers higher purity and specificity.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-serylglycylglycine can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the peptide bonds using acids or enzymes.

    Oxidation: Oxidizing agents can modify the side chains of amino acids like serine.

    Reduction: Reducing agents can affect disulfide bonds if present in the peptide structure.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or pepsin enzyme.

    Oxidation: Hydrogen peroxide (H2O2) or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Major Products Formed

    Hydrolysis: Individual amino acids (leucine, serine, glycine).

    Oxidation: Modified amino acids with oxidized side chains.

    Reduction: Reduced peptide with intact amino acids.

Scientific Research Applications

L-Leucyl-L-serylglycylglycine has diverse applications in scientific research:

    Biochemistry: Used as a substrate to study enzyme kinetics, particularly peptidases like tripeptide aminopeptidase.

    Medicine: Investigated for its potential role in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of biodegradable materials and as a component in peptide-based sensors.

Mechanism of Action

The mechanism of action of L-Leucyl-L-serylglycylglycine involves its interaction with specific enzymes and receptors. For example, it can act as a substrate for aminopeptidases, leading to the cleavage of peptide bonds and release of individual amino acids. The molecular targets include enzymes like tripeptide aminopeptidase, which play a role in protein metabolism and regulation.

Comparison with Similar Compounds

Similar Compounds

    L-Leucyl-L-leucine: Another dipeptide with similar structural properties but different biological activities.

    L-Leucyl-L-leucyl-L-leucine: A tripeptide with a repetitive leucine sequence, differing in its hydrophobicity and interaction with enzymes.

Uniqueness

L-Leucyl-L-serylglycylglycine is unique due to the presence of serine, which introduces a hydroxyl group, making it more hydrophilic and reactive compared to purely hydrophobic peptides like L-Leucyl-L-leucine. This unique structure allows for specific interactions with enzymes and receptors, making it valuable in various research applications.

Properties

CAS No.

820242-26-0

Molecular Formula

C13H24N4O6

Molecular Weight

332.35 g/mol

IUPAC Name

2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C13H24N4O6/c1-7(2)3-8(14)12(22)17-9(6-18)13(23)16-4-10(19)15-5-11(20)21/h7-9,18H,3-6,14H2,1-2H3,(H,15,19)(H,16,23)(H,17,22)(H,20,21)/t8-,9-/m0/s1

InChI Key

WOXYZQPVPRXDGU-IUCAKERBSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.